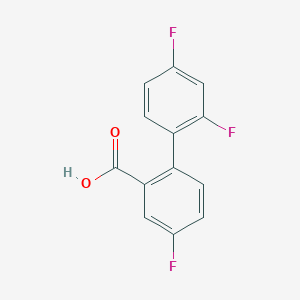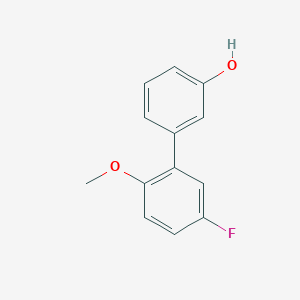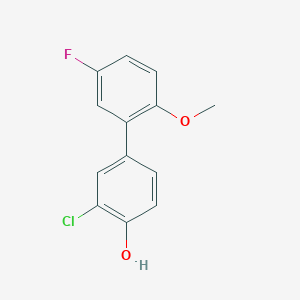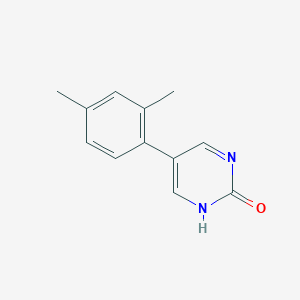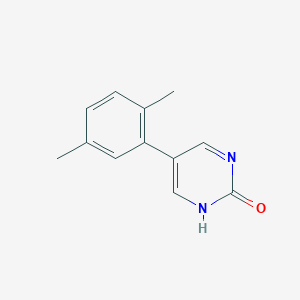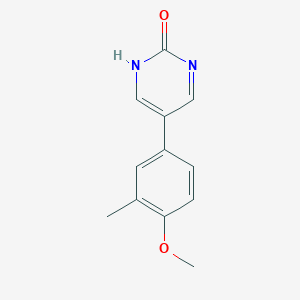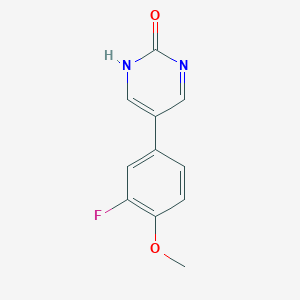
6-(3,4-Difluorophenyl)nicotinic acid, 95%
Descripción general
Descripción
6-(3,4-Difluorophenyl)nicotinic acid (DFPNA) is a synthetic compound that belongs to the class of compounds known as fluoroquinolones. It is a fluoroquinolone derivative that has been extensively studied for its potential pharmacological applications. DFPNA has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, it has been demonstrated to possess anticonvulsant, anxiolytic, and antidepressant properties. Furthermore, the compound has been found to possess antinociceptive and anxiolytic-like effects in animal models. As such, DFPNA has been proposed as a potential therapeutic agent for the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
6-(3,4-Difluorophenyl)nicotinic acid, 95% has been extensively studied for its potential pharmacological applications. In particular, the compound has been investigated for its ability to modulate the activity of various receptors, enzymes, and ion channels. For instance, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to interact with nicotinic acetylcholine receptors, serotonin receptors, and GABA receptors. In addition, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to modulate the activity of several ion channels, including the sodium and potassium channels.
Mecanismo De Acción
The exact mechanism of action of 6-(3,4-Difluorophenyl)nicotinic acid, 95% is not fully understood. However, it is believed to involve the modulation of various receptors, enzymes, and ion channels. For instance, the compound has been found to interact with nicotinic acetylcholine receptors, serotonin receptors, and GABA receptors. In addition, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to modulate the activity of several ion channels, including the sodium and potassium channels.
Biochemical and Physiological Effects
6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to produce a variety of biochemical and physiological effects. For instance, the compound has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, it has been demonstrated to possess anticonvulsant, anxiolytic, and antidepressant properties. Furthermore, the compound has been found to possess antinociceptive and anxiolytic-like effects in animal models. As such, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been proposed as a potential therapeutic agent for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(3,4-Difluorophenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 6-(3,4-Difluorophenyl)nicotinic acid, 95% is that it is relatively easy to synthesize and handle. In addition, the compound is relatively stable and can be stored for long periods of time. Furthermore, 6-(3,4-Difluorophenyl)nicotinic acid, 95% is non-toxic and has been found to produce a variety of biological effects, making it a useful tool for investigating the mechanism of action of various drugs.
However, there are also some limitations associated with the use of 6-(3,4-Difluorophenyl)nicotinic acid, 95% in laboratory experiments. For instance, the compound is not very soluble in water and thus requires the use of solvents such as dimethyl sulfoxide or ethanol. In addition, the compound is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
The potential applications of 6-(3,4-Difluorophenyl)nicotinic acid, 95% are vast and there are many future directions that can be explored. For instance, further research could be conducted to investigate the compound’s ability to modulate the activity of various receptors, enzymes, and ion channels. In addition, further studies could be conducted to investigate the compound’s potential as an anti-cancer agent. Furthermore, further research could be conducted to investigate the compound’s potential as an anti-bacterial agent. Finally, further research could be conducted to investigate the compound’s potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
6-(3,4-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDFLSMYQLNOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680853 | |
| Record name | 6-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
744261-54-9 | |
| Record name | 6-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


